Temiverine

Urology Smooth Muscle Pharmacology Overactive Bladder

Temiverine (NS-21) uniquely inhibits atropine-resistant, non-cholinergic bladder contractions via dual M3/calcium channel blockade. Differentiates from pure antimuscarinics. Ideal for urological smooth muscle assays and active metabolite studies. ≥98% purity; research use only.

Molecular Formula C24H35NO3
Molecular Weight 385.5 g/mol
CAS No. 173324-94-2
Cat. No. B1207195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTemiverine
CAS173324-94-2
Synonyms4-diethylamino-1,1-dimethylbut-2-yn-1-yl-2-cyclohexyl-2-hydroxy-2-phenylacetate monohydrochloride monohydrate
NS 21
NS-21
temiverine
Molecular FormulaC24H35NO3
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCCN(CC)CC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
InChIInChI=1S/C24H35NO3/c1-5-25(6-2)19-13-18-23(3,4)28-22(26)24(27,20-14-9-7-10-15-20)21-16-11-8-12-17-21/h7,9-10,14-15,21,27H,5-6,8,11-12,16-17,19H2,1-4H3
InChIKeyDMEPDNFRHUGNPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Temiverine (CAS 173324-94-2) – A Dual-Action Muscarinic M3 Antagonist and Calcium Channel Blocker for Urological Research


Temiverine (NS-21, p-INN) is a synthetic phenylacetate derivative that functions as a dual-action muscarinic M3 receptor antagonist and voltage-gated calcium channel blocker [1]. Originally developed by Nippon Shinyaku, it was advanced to preregistration in Japan for overactive bladder (OAB) before being discontinued in 2009 [1]. Temiverine is metabolized to an active species, RCC-36, which also exhibits anticholinergic and calcium antagonistic activities [2]. In the broader landscape of antimuscarinic drugs for urological indications, temiverine's dual mechanism of action distinguishes it from both non-selective agents (e.g., oxybutynin, atropine) and purely M3-selective agents (e.g., darifenacin) [2].

Why Temiverine Cannot Be Substituted with Common Antimuscarinics in Bladder Physiology Studies


Interchanging muscarinic antagonists in urological research without considering mechanistic heterogeneity introduces substantial experimental confounds. Unlike oxybutynin, tolterodine, or vamicamide—which inhibit detrusor contractions solely through antimuscarinic action—temiverine exerts a dual inhibitory effect comprising both antimuscarinic and calcium antagonistic components [1]. This mechanistic divergence produces qualitatively different effects in functional assays: temiverine significantly suppresses the atropine-resistant (non-cholinergic) component of bladder contraction, whereas agents lacking calcium channel blockade do not [1]. Consequently, direct substitution of temiverine with a generic muscarinic antagonist will fail to replicate experimental outcomes involving electrically-evoked contractions, high-potassium depolarization, or models where non-cholinergic neurotransmission is relevant [2].

Quantitative Differentiation of Temiverine from Comparator Muscarinic Antagonists: An Evidence-Based Guide


Temiverine vs. Tolterodine and Vamicamide: Superior Maximum Inhibition of Electrically-Evoked Human Detrusor Contractions

Temiverine significantly suppressed the atropine-resistant component of electrically-evoked human detrusor contractions, whereas tolterodine and vamicamide were without effect under identical conditions [1]. At 10 micromol/L, temiverine inhibited contractions induced by electrical field stimulation in the presence of 1 micromol/L atropine, while tolterodine and vamicamide produced no significant inhibition at any frequency tested (2–60 Hz) [1].

Urology Smooth Muscle Pharmacology Overactive Bladder

Temiverine vs. Oxybutynin: Significantly Greater Maximum Inhibition of KCl- and CaCl2-Induced Contractions in Human Detrusor

In a direct head-to-head comparison using isolated human detrusor muscle, temiverine and its active metabolite RCC-36 produced significantly greater maximum inhibition of KCl-induced and CaCl2-induced contractile responses compared to oxybutynin [1]. The rank order of maximum inhibition was RCC-36 = temiverine > oxybutynin > atropine [1].

Urology Smooth Muscle Pharmacology Calcium Channel Antagonism

Temiverine Active Metabolite (RCC-36) Exhibits >10-Fold Higher Muscarinic Receptor Binding Affinity vs. Parent Compound in Rat Bladder

In competitive radioligand binding studies using rat bladder membranes, the active metabolite RCC-36 demonstrated over 10-fold higher affinity for muscarinic receptors compared to the parent compound temiverine (NS-21) [1]. Specifically, pKi values were 6.19 for NS-21 and 7.24 for RCC-36, corresponding to Ki values of approximately 646 nM and 58 nM, respectively [1].

Receptor Pharmacology Drug Metabolism Radioligand Binding

Temiverine vs. Tolterodine: Divergent Effects on Carbachol-Induced Maximum Contraction in Human Detrusor

At 10 micromol/L, temiverine significantly suppressed the maximum contractile response to carbachol in human isolated detrusor strips, whereas tolterodine, vamicamide, and atropine did not suppress the maximum response at any concentration tested [1]. This indicates non-competitive antagonism or additional inhibitory mechanisms beyond simple muscarinic receptor blockade.

Urology Smooth Muscle Pharmacology Muscarinic Agonist Response

Optimal Research and Industrial Applications for Temiverine Based on Quantitative Differentiation Data


In Vitro Pharmacological Dissection of Cholinergic vs. Calcium-Mediated Bladder Contraction

Temiverine's dual mechanism—confirmed by its unique ability to inhibit atropine-resistant, electrically-evoked contractions that tolterodine and vamicamide cannot suppress [1]—makes it an ideal tool compound for researchers seeking to experimentally separate the cholinergic and calcium-dependent components of detrusor smooth muscle contraction. Investigators can use temiverine in paired experiments with pure antimuscarinics (e.g., tolterodine) to quantify the contribution of voltage-gated calcium channels to overall contractile force in human or animal bladder tissue [1].

Positive Control for Calcium Antagonism in Bladder Smooth Muscle Functional Assays

Given temiverine's significantly greater maximum inhibition of KCl- and CaCl2-induced contractions compared to oxybutynin and atropine [2], the compound serves as a potent positive control for assays evaluating calcium channel blockade in urological smooth muscle preparations. Researchers developing novel agents for overactive bladder can benchmark their candidates against temiverine's dual-action profile to assess whether a new compound offers meaningful calcium antagonistic activity beyond pure muscarinic antagonism [2].

Active Metabolite Pharmacology and Prodrug Mechanism Studies

The >10-fold difference in muscarinic receptor binding affinity between temiverine (pKi = 6.19) and its active metabolite RCC-36 (pKi = 7.24) [3] positions the temiverine/RCC-36 pair as a well-characterized model system for investigating prodrug activation and active metabolite pharmacology in the context of bladder tissue. Researchers studying drug metabolism, tissue-specific activation, or the pharmacokinetic-pharmacodynamic relationship of anticholinergic agents can leverage this quantitatively defined parent-metabolite system [3].

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